
ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFMC is a piperidine-based compound that has been synthesized using various methods and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase B, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity, acetylcholinesterase inhibition activity, and monoamine oxidase B inhibition activity. This compound has also been found to exhibit low toxicity in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. This compound has also been found to increase the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. This compound has also been found to increase the levels of dopamine in the brain, which is beneficial for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has several advantages for lab experiments. This compound is easy to synthesize using various methods, including the Hantzsch reaction, the Mannich reaction, and the Kabachnik-Fields reaction. This compound has been found to exhibit potent antitumor activity, acetylcholinesterase inhibition activity, and monoamine oxidase B inhibition activity, making it a potential candidate for the development of new drugs for various diseases. This compound has also been found to exhibit low toxicity in vitro and in vivo, making it a safe compound for lab experiments.
However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to use in in vivo experiments. This compound also has a short half-life, which makes it difficult to use in long-term experiments. This compound also has limited bioavailability, which makes it difficult to use in drug development.
Direcciones Futuras
There are several future directions for research on ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate. One future direction is to improve the solubility and bioavailability of this compound, which will make it more suitable for in vivo experiments and drug development. Another future direction is to study the mechanism of action of this compound in more detail, which will help to identify new targets for drug development. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound, which will help to optimize the dosing regimen for drug development. Another future direction is to study the potential applications of this compound in other diseases, such as inflammatory diseases and infectious diseases.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has shown potential applications in drug discovery and development. This compound has been used as a lead compound in the development of new drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit significant acetylcholinesterase inhibition activity, which makes it a potential candidate for the treatment of Alzheimer's disease. This compound has also been found to exhibit potent monoamine oxidase B inhibition activity, which makes it a potential candidate for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-24-20(23)21(11-10-18-7-4-3-5-8-18)12-14-22(15-13-21)17-19-9-6-16-25-19/h3-9,16H,2,10-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTFUVYLHJJDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CO2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4795415.png)


![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![3-(2-methoxyphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4795454.png)
![4-[2-(4-chloro-3-methylphenoxy)butanoyl]morpholine](/img/structure/B4795466.png)
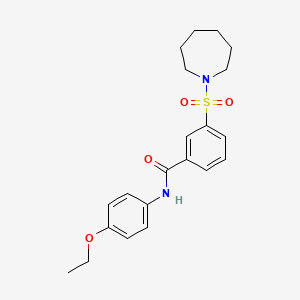

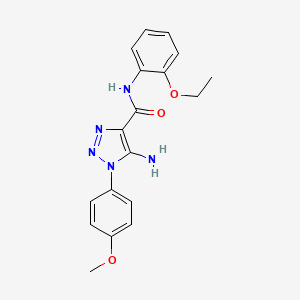
![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)
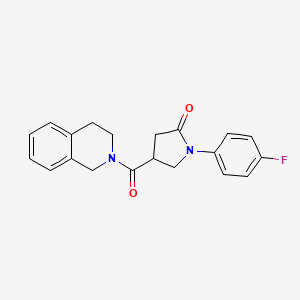
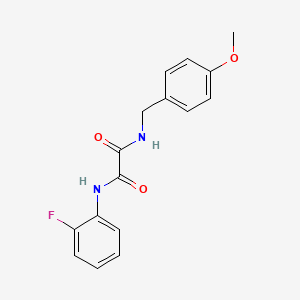
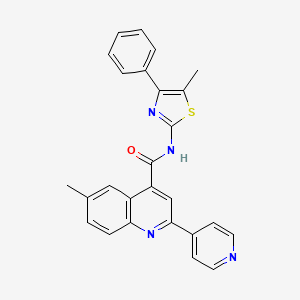
![N-(4-bromo-3-chlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4795522.png)